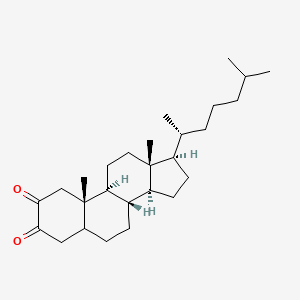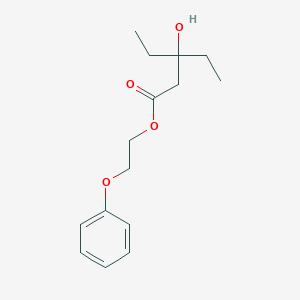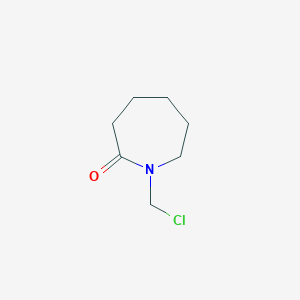
2H-Azepin-2-one, 1-(chloromethyl)hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is a cyclic amide with a chloromethyl substituent. This compound belongs to the class of lactams, which are cyclic amides derived from amino acids. The presence of the chloromethyl group makes it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of ε-caprolactam with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality control of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce oxides or hydroxylated products.
Applications De Recherche Scientifique
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Azepin-2-one, 1-(chloromethyl)hexahydro- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This can result in changes in cellular functions and pathways, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-ε-caprolactam
- Hexahydro-1-methyl-2H-azepin-2-one
- N-Methylcaprolactam
Uniqueness
2H-Azepin-2-one, 1-(chloromethyl)hexahydro- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds, which may lack this functional group and, consequently, have different chemical properties and applications.
Propriétés
Numéro CAS |
57753-82-9 |
|---|---|
Formule moléculaire |
C7H12ClNO |
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
1-(chloromethyl)azepan-2-one |
InChI |
InChI=1S/C7H12ClNO/c8-6-9-5-3-1-2-4-7(9)10/h1-6H2 |
Clé InChI |
AYEOFPZPAQRMNT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


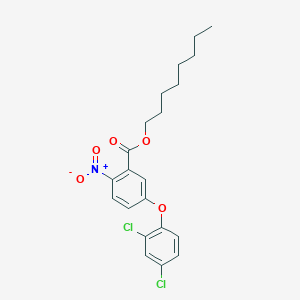

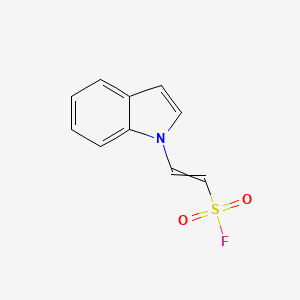

![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
